![molecular formula C23H30N4O2S B3598568 N-benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3598568.png)

N-benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Vue d'ensemble

Description

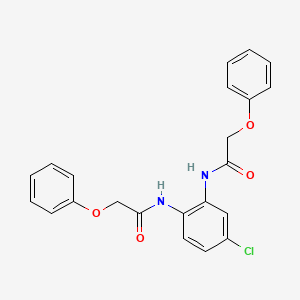

“N-benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a complex organic compound. It contains a benzyl group, a piperazine ring, and a benzothiophene moiety, all of which are common structures in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiophene and piperazine moieties, followed by various functional group transformations to introduce the acetyl and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular formula of this compound is C23H30N4O2S, and its average mass is 426.575 Da . It contains several functional groups, including a benzyl group, a piperazine ring, an acetyl group, an amino group, and a carboxamide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For example, the amino group might undergo reactions with electrophiles, and the carboxamide group could participate in condensation reactions. The piperazine ring could also undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group and the basic piperazine ring could influence its solubility and acidity/basicity .Applications De Recherche Scientifique

Biological Activities and Molecular Interactions

Research on derivatives of benzothiophene-3-carboxamide has revealed a range of biological activities. Notably, compounds related to N-benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown significant antibacterial and antifungal properties. For instance, two biologically active thiophene-3-carboxamide derivatives have demonstrated these activities, with molecular structures facilitating intra- and intermolecular interactions that influence their biological effects (Vasu et al., 2005).

Potential Antipsychotic Applications

In the realm of psychopharmacology, heterocyclic analogues of benzothiophene derivatives have been evaluated for their potential as antipsychotic agents. A study exploring various heterocyclic carboxamides, including thiophene and benzothiophene derivatives, found promising in vivo activities indicative of antipsychotic potential, particularly in relation to dopamine and serotonin receptors (Norman et al., 1996).

Synthesis and Pharmaceutical Analysis

A targeted synthesis approach has been utilized to analyze the pharmacologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This research has been instrumental in predicting and optimizing synthesis conditions, suggesting potential applications in cytostatic, antitubercular, and anti-inflammatory treatments. The study emphasizes the importance of methodological advancements in the synthesis and analysis of these compounds for pharmaceutical development (Chiriapkin et al., 2021).

Thienopyrimidine Synthesis

Investigations into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes have led to the synthesis of new thienopyrimidines. This research has expanded the understanding of the reactivity and potential applications of thiophene derivatives in the creation of novel compounds, potentially useful in various scientific fields (Pokhodylo et al., 2010).

Antitumor Activity

There's significant interest in the antitumor properties of benzothiophene derivatives. For example, research on 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides has demonstrated notable antittumor activity. Synthesis of these compounds and subsequent testing revealed their potential as effective inhibitors of tumor cell growth in vitro, highlighting their promise as innovative anti-cancer agents (Ostapiuk et al., 2017).

Antimicrobial and Anti-inflammatory Potential

The synthesis of various derivatives of tetrahydro-1-benzothiophene has been explored for their antimicrobial and anti-inflammatory properties. Studies have demonstrated that certain compounds exhibit promising biological activity, suggesting potential applications in the treatment of infections and inflammatory conditions (Narayana et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2S/c1-26-11-13-27(14-12-26)16-20(28)25-23-21(18-9-5-6-10-19(18)30-23)22(29)24-15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-16H2,1H3,(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHCSNDGRJYTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B3598486.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3598493.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3598501.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3598508.png)

![4-[(2-bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3598520.png)

![2-[(2-Fluorophenyl)methoxy]-5-nitrobenzaldehyde](/img/structure/B3598535.png)

![2-(2,5-dimethoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3598542.png)

![4,5-dimethoxy-2-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B3598579.png)

![N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE](/img/structure/B3598592.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3598605.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B3598618.png)